2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol
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Overview
Description
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of both fluorine and trifluoromethyl groups in the molecule imparts distinct characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with imidazole in the presence of a suitable base, followed by reduction to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylmethanol
- 3-Fluoro-4-(trifluoromethyl)phenylmethanol
- 2-Methoxy-5-(trifluoromethoxy)phenylmethanol
Uniqueness
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the combination of its imidazole ring and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H8F4N2O |
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Molecular Weight |
260.19 g/mol |
IUPAC Name |
[2-[5-fluoro-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H8F4N2O/c12-6-1-2-9(11(13,14)15)8(3-6)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
InChI Key |
UIKMZIRFWFZLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(N2)CO)C(F)(F)F |
Origin of Product |
United States |
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